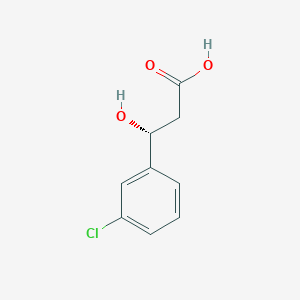
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid (3-chloro-3-hydroxypropionic acid, or CHP) is an organic acid that has been studied for its potential applications in a variety of scientific research fields. It is a naturally occurring compound that is found in various plants and animals, and has been used for a variety of purposes in laboratory experiments. CHP has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
科学研究应用
CHP has been studied for its potential applications in a variety of scientific research fields. It has been used in studies of the metabolism of lipids, the regulation of neurotransmitter release, the regulation of gene expression, and the regulation of cell proliferation. CHP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, and as an anti-inflammatory agent. In addition, it has been studied for its potential use in the treatment of cancer.
作用机制
The mechanism of action of CHP is not fully understood. However, it is believed that CHP acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, it is believed that CHP acts as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
CHP has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. In addition, it has been found to reduce inflammation, as well as to have antioxidant and anti-apoptotic effects.
实验室实验的优点和局限性
CHP has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it is relatively non-toxic and has a low cost. However, it has a low solubility in water, and it can be difficult to control the concentration of CHP in laboratory experiments.
未来方向
There are a number of potential future directions for the use of CHP in scientific research. One potential future direction is to further study the effects of CHP on the metabolism of lipids, the regulation of neurotransmitter release, the regulation of gene expression, and the regulation of cell proliferation. Additionally, further research could be conducted on the potential use of CHP in the treatment of neurological disorders and cancer. Furthermore, research could be conducted on the potential use of CHP as an anti-inflammatory agent and as an antioxidant. Finally, further research could be conducted on the potential use of CHP as an inhibitor of MAO and PDE.
合成方法
CHP can be synthesized by a variety of methods, including the use of a Grignard reaction, the use of a Wittig reaction, and the use of a hydrolysis reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium chloride, to react with an alkyl halide, such as 3-chloro-3-hydroxypropionic acid, to form CHP. The Wittig reaction involves the use of a Wittig reagent, such as triphenylphosphine, to react with an aldehyde or ketone, such as 3-chloro-3-hydroxypropionic acid, to form CHP. The hydrolysis reaction involves the use of an acid, such as hydrochloric acid, to react with a carboxylic acid, such as 3-chloro-3-hydroxypropionic acid, to form CHP.
属性
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)
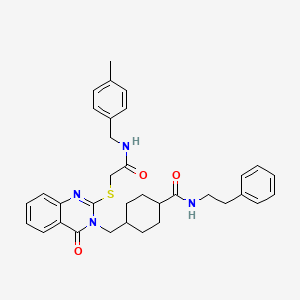
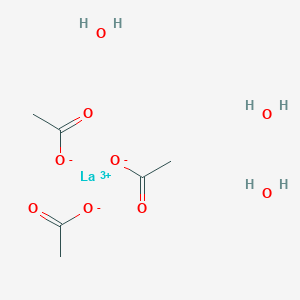
![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)
![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)

![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
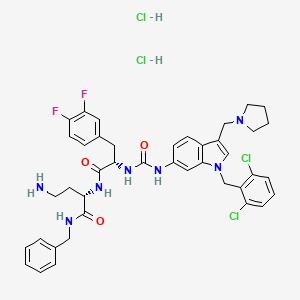
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)
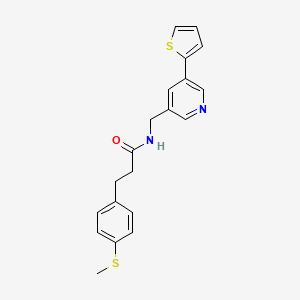

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)